4-Bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1h-pyrazole
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Overview
Description
The compound “4-Bromo-3-(difluoromethyl)benzoic acid” is similar to the one you’re asking about . It’s a solid substance stored at ambient temperature . Another related compound is "4-bromo-3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole" .
Synthesis Analysis
The synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been described . The molecule crystallizes in the centrocemetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit .Molecular Structure Analysis
The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate .Chemical Reactions Analysis
The integration of azobenzenes into photoswitchable materials has been investigated due to their desirable photoactive properties . This class of photoswitch often exhibits extremely fast trans to cis isomerization, on the order of picoseconds .Physical and Chemical Properties Analysis
The compound “4-Bromo-3-(difluoromethyl)benzoic acid” has a molecular weight of 251.03 . It’s a solid substance stored at ambient temperature .Mechanism of Action
Safety and Hazards
While specific safety and hazard information for the compound you’re asking about isn’t available, it’s important to handle all chemicals with care. For a related compound, “4-Bromo-3-(difluoromethyl)benzoic acid”, it’s recommended to avoid breathing mist, gas, or vapours, avoid contact with skin and eyes, and use personal protective equipment .
Future Directions
The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next-generation light-responsive smart materials . The integration of azobenzenes into photoswitchable materials has been of interest due to their desirable photoactive properties .
Properties
IUPAC Name |
4-bromo-3-(difluoromethyl)-5-methyl-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrF2N2/c1-4(2)13-5(3)6(9)7(12-13)8(10)11/h4,8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPQERXTZPDEBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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